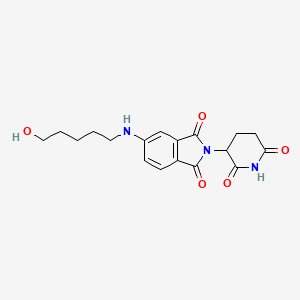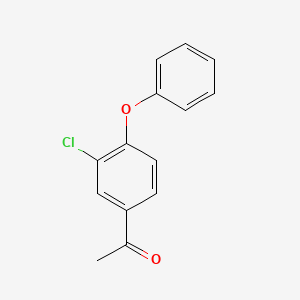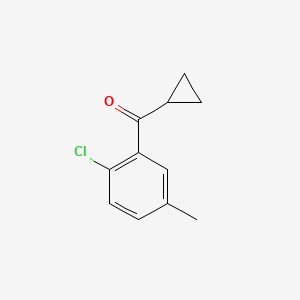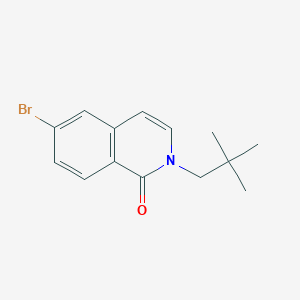
4-Hydroxy-3'-(trifluoromethoxy)biphenyl-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid is a fluorinated aromatic compound with significant potential in various scientific fields. Its unique structure, featuring a trifluoromethoxy group, imparts distinct chemical properties that make it valuable for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which forms carbon-carbon bonds between aryl halides and boronic acids under palladium catalysis . The reaction conditions often include a base such as potassium carbonate, a solvent like toluene, and a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to quinones under oxidative conditions.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Alcohols and related compounds.
Substitution: Halogenated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid has diverse applications in scientific research:
Wirkmechanismus
The compound exerts its effects through several mechanisms:
Oxidative Stress Inhibition: Reduces reactive oxygen species (ROS) accumulation and protects cells from oxidative damage.
Anti-inflammatory Activity: Inhibits nitric oxide (NO) production in inflammatory cells.
Apoptosis Reduction: Decreases the population of apoptotic cells in oxidative stress models.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-3-(trifluoromethoxy)benzaldehyde: Shares the trifluoromethoxy group but differs in the aldehyde functional group.
4-Hydroxy-3-(trifluoromethyl)benzonitrile: Similar structure with a trifluoromethyl group instead of trifluoromethoxy.
Uniqueness
4-Hydroxy-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid is unique due to its combination of a hydroxyl group, a trifluoromethoxy group, and a carboxylic acid group, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C14H9F3O4 |
|---|---|
Molekulargewicht |
298.21 g/mol |
IUPAC-Name |
2-hydroxy-5-[3-(trifluoromethoxy)phenyl]benzoic acid |
InChI |
InChI=1S/C14H9F3O4/c15-14(16,17)21-10-3-1-2-8(6-10)9-4-5-12(18)11(7-9)13(19)20/h1-7,18H,(H,19,20) |
InChI-Schlüssel |
PPBNCJUNNAZZLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Glycinamide, N2-[(phenylmethyl)sulfonyl]-D-arginyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]-(9CI)](/img/structure/B14765449.png)


![[(2R)-3-hexadecanoyloxy-2-pent-4-ynoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14765472.png)



![2,4-Difluoro-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14765508.png)

![2-(4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B14765518.png)
